2-(2-Methoxyphenoxy)ethylamine
Overview
Description
2-(2-Methoxyphenoxy)ethylamine: is an organic compound with the molecular formula C9H13NO2 . It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers like Carvedilol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-(2-Methoxyphenoxy)ethylamine involves several steps:
Synthesis of 2-(2-Methoxyphenoxy)ethanol: This is achieved by reacting guaiacol with ethylene oxide under basic conditions.
Conversion to 2-(2-Methoxyphenoxy)ethyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Formation of N-(2-Methoxyphenoxy)ethylphthalimide: The chloride reacts with potassium phthalimide to form the phthalimide derivative.
Hydrolysis to this compound: Finally, the phthalimide is hydrolyzed under basic conditions to yield the desired amine.
Industrial Production Methods:
The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The overall yield of the four-step process is approximately 73.04%, which is significantly higher than previous methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Methoxyphenoxy)ethylamine can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(2-Methoxyphenoxy)acetic acid.
Reduction: 2-(2-Methoxyphenoxy)ethanol.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Chemistry: : 2-(2-Methoxyphenoxy)ethylamine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: : The compound is a key intermediate in the synthesis of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure .
Industry: : It is used in the production of various fine chemicals and as a precursor in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethylamine is primarily related to its role as an intermediate in the synthesis of Carvedilol. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure. The compound itself interacts with various enzymes and receptors during its conversion to Carvedilol .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Similar structure but lacks the ether linkage.
2-(2-Methoxyphenoxy)ethanol: The alcohol counterpart of the amine.
2-(2-Methoxyphenoxy)ethyl chloride: The chloride precursor used in the synthesis of the amine
Uniqueness:
2-(2-Methoxyphenoxy)ethylamine is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ether linkage and amine group make it particularly useful in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRKLKVCHMWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171449 | |
Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-62-0 | |
Record name | 2-(2-Methoxyphenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1836-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methoxyphenoxy)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-METHOXYPHENOXY)ETHYL AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20S0VX4QT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(2-Methoxyphenoxy)ethylamine in current scientific research?
A1: this compound serves as a crucial building block in the synthesis of Carvedilol [, , , ]. This molecule provides the characteristic ethanolamine side chain present in Carvedilol, which is essential for its beta-blocking activity.
Q2: Can you describe a common synthetic route for incorporating this compound into the Carvedilol structure?
A2: A frequently employed method involves reacting this compound with 4-(oxirane-2-ylmethoxy)-9H-carbazole []. This reaction typically takes place in the presence of a base and utilizes a C2 to C5 alcohol as a solvent at elevated temperatures. This leads to the formation of Carvedilol.
Q3: Are there alternative methods for using this compound in Carvedilol synthesis?
A3: Yes, another approach involves reacting this compound hydrochloride with 4-(2,3-epoxypropoxy)-carbazole []. This reaction is conducted in the presence of a base and a hydroxylic solvent at temperatures ranging from 30°C to 90°C, ultimately yielding Carvedilol.
Q4: How is the chirality of Carvedilol addressed during synthesis involving this compound?
A4: Synthesis of (S)-Carvedilol, the enantiomer with desired pharmacological activity, can be achieved by reacting N-benzyl-2-(2-Methoxyphenoxy)ethylamine with (S)-4-(2,3-epoxypropoxy)-9H-carbazole []. This method highlights the importance of chiral starting materials or specific reaction conditions to obtain the desired enantiomer.
Q5: Beyond its use in Carvedilol synthesis, are there other applications of this compound in research?
A5: While primarily recognized for its role in Carvedilol synthesis, this compound or its derivatives have been explored in the development of novel azomethine metal complexes for potential biological applications, including DNA binding studies [].
Q6: What are the implications of using different salts of this compound in Carvedilol synthesis?
A6: Employing different salts, such as the hydrochloride salt [], can influence reaction conditions and product purity. The choice of salt might affect solubility, reactivity, and the need for additional purification steps during Carvedilol synthesis.
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